molecular formula C10H11N3O2S B193628 Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 80983-45-5

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B193628
CAS No.: 80983-45-5
M. Wt: 237.28 g/mol
InChI Key: KOELMGUJAFAZST-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester (IUPAC name: methyl 5-(methylsulfanyl)-1H-benzimidazol-2-ylcarbamate) is a benzimidazole carbamate derivative. The compound features a methylthio (-SCH3) substituent at position 5 of the benzimidazole ring, distinguishing it from related carbamates that bear larger or electron-modified groups (e.g., propylthio, benzoyl, or fluorobenzoyl). Benzimidazole carbamates generally inhibit microtubule polymerization by binding to β-tubulin, disrupting cellular division and metabolism in parasites and tumor cells .

Properties

IUPAC Name

methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELMGUJAFAZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230825
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80983-45-5
Record name Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(S-METHYL) ALBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules. This binding interaction disrupts the normal functioning of the cells, leading to their death.

Temporal Effects in Laboratory Settings

The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug

Transport and Distribution

5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body

Biological Activity

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester, commonly known as benomyl , is a broad-spectrum fungicide that has been extensively utilized in agriculture. Its biological activity primarily stems from its ability to disrupt microtubule assembly in fungal cells, which is crucial for cell division and growth. This article delves into the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

Benomyl is classified as a prodrug , which means it requires metabolic conversion to become active. Upon application, it is metabolized into carbendazim , the active fungicidal component. Both benomyl and carbendazim share a similar mechanism of action:

  • Microtubule Disruption : The primary mode of action involves binding to tubulin and preventing the polymerization necessary for microtubule formation. This disruption leads to impaired mitosis in fungal cells, ultimately resulting in cell death .

Toxicological Profile

The toxicological effects of benomyl have been studied across various species, including humans, rats, and mice. Key findings from these studies include:

  • Absorption and Metabolism : Studies indicate that dermal absorption of benomyl is relatively low in rats, with approximately 1.5-2% absorbed after dermal exposure . In vivo studies have shown that the metabolite 5-HBC excreted in urine correlates with the administered dose .
  • Toxic Effects : In Wistar rats treated with varying doses of carbendazim, significant changes were observed in kidney morphology at doses as low as 16 mg/kg bw/day. Effects included tubular dilation and hydropic degeneration . Higher doses resulted in more severe outcomes such as fibrosis and elevated liver enzymes .

Study 1: Chronic Toxicity in Rats

A chronic toxicity study conducted on Wistar rats involved dietary exposure to carbendazim at concentrations ranging from 0 to 10,000 ppm over 93 days. Results indicated:

  • Increased liver weight and pathological changes at higher doses.
  • NOAEL (No Observed Adverse Effect Level) values were determined to be 163 mg/kg bw/day for males and 174 mg/kg bw/day for females .

Study 2: Environmental Impact

Research focusing on the environmental impact of benomyl has highlighted concerns regarding its persistence and potential to contribute to resistance development in fungal populations. This has prompted investigations into alternative fungicides with different mechanisms of action to mitigate these issues.

Comparative Biological Activity

To better understand the biological activity of benomyl compared to other compounds within its class, a comparative analysis is presented below:

Compound NameMechanism of ActionPrimary UseToxicological Concerns
BenomylMicrotubule disruptionFungicideKidney damage at high doses
CarbendazimMicrotubule disruptionFungicideLiver enzyme elevation
Alpha-MangostinSterol carrier protein inhibitionLarvicidal agentMild cytotoxicity in HepG2 cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 5 of the benzimidazole ring significantly influences molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Applications
Target Compound Methylthio (-SCH3) C10H11N3O2S 253.28 Anthelmintic (inferred)
Albendazole Propylthio (-SCH2CH2CH3) C12H15N3O2S 265.33 Broad-spectrum anthelmintic
Mebendazole Benzoyl (-COC6H5) C16H13N3O3 295.30 Anthelmintic, anticancer
Flubendazole 4-Fluorobenzoyl (-COC6H4F) C16H12FN3O3 313.29 Anthelmintic, antiparasitic
Fenbendazole Phenylthio (-SC6H5) C15H13N3O2S 299.35 Veterinary anthelmintic
Carbendazim None C9H9N3O2 191.19 Agricultural fungicide

Key Observations:

  • The methylthio group in the target compound may offer intermediate lipophilicity compared to smaller (e.g., hydrogen in carbendazim) or larger (e.g., phenylthio in fenbendazole) groups .
  • Metabolic Stability : Sulfur-containing substituents (e.g., methylthio, propylthio) are susceptible to oxidation, forming sulfoxide or sulfone metabolites, which can alter activity .

Toxicity Profiles

Benzimidazole carbamates generally exhibit low to moderate toxicity in mammals, attributed to selective binding to parasitic β-tubulin over mammalian isoforms . Representative LD50 values (oral, rodents):

Compound LD50 (mg/kg) Notes
Albendazole 1320–2400 Lower acute toxicity
Mebendazole 715–1434 Higher toxicity vs. albendazole
Propoxur (control) 68–94 Non-benzimidazole carbamate

The target compound’s toxicity remains unquantified in the literature, but its methylthio group may confer metabolic pathways distinct from propylthio (albendazole) or phenylthio (fenbendazole) analogs.

Preparation Methods

Nitroaniline Intermediate Route

Developed in EP0003951A1, this four-step sequence involves:

  • Thiocyanation of o-nitroaniline.

  • Methylthio group installation via alkylation.

  • Nitro reduction to o-phenylenediamine.

  • Cyclization with methyl cyano carbamate.

Carbamate Preformation Approach

Disclosed in CN85109417A, this method preforms the carbamate moiety before benzimidazole cyclization, leveraging methyl isocyanate intermediates.

Stepwise Synthesis via Nitroaniline Intermediate

Thiocyanation of o-Nitroaniline

o-Nitroaniline reacts with ammonium thiocyanate (NH4_4SCN) and bromine (Br2_2) in methanol at 0–5°C to yield 5-thiocyano-2-nitroaniline.

Reaction Conditions

ParameterValue
Temperature0–5°C
SolventMethanol
Molar Ratio (Aniline:SCN)1:1.2
Yield85–90%

Side products like 4-thiocyano isomers are minimized by slow bromine addition.

Methylthio Group Installation

The thiocyano intermediate undergoes alkylation with methyl halides (e.g., CH3_3I) in the presence of phase-transfer catalysts (e.g., methyl tributyl ammonium chloride):

5-SCN-2-nitroaniline+CH3INaOH, PTC5-SCH3-2-nitroaniline\text{5-SCN-2-nitroaniline} + \text{CH}3\text{I} \xrightarrow{\text{NaOH, PTC}} \text{5-SCH}3\text{-2-nitroaniline}

Optimized Parameters

  • Catalyst : 0.5 mol% methyl tributyl ammonium chloride.

  • Solvent : Water/n-propanol biphasic system.

  • Yield : 92–95%.

Nitro Reduction to o-Phenylenediamine

Catalytic hydrogenation or sodium sulfide (Na2_2S·9H2_2O) reduces the nitro group. Na2_2S is preferred industrially due to lower costs:

5-SCH3-2-nitroanilineNa2S, H2O5-SCH3-o-phenylenediamine\text{5-SCH}3\text{-2-nitroaniline} \xrightarrow{\text{Na}2\text{S, H}2\text{O}} \text{5-SCH}3\text{-o-phenylenediamine}

Critical Considerations

  • Oxygen exclusion : Prevents sulfide oxidation to sulfones.

  • Temperature : 80–90°C reflux.

  • Yield : 88%.

Cyclization with Methyl Cyano Carbamate

The diamine reacts with methyl cyano carbamate (prepared from cyanamide and methyl chloroformate) under acidic conditions (pH 4) to form the benzimidazole ring:

5-SCH3-o-phenylenediamine+CH3OCOCNHClTarget Compound\text{5-SCH}3\text{-o-phenylenediamine} + \text{CH}3\text{OCOCN} \xrightarrow{\text{HCl}} \text{Target Compound}

Process Details

  • Cyclization Agent : Sodium salt of methyl cyano carbamate.

  • Temperature : 100°C for 1 hour.

  • Workup : Acetone washes remove unreacted diamine.

  • Yield : 73% after purification.

Alternative Carbamate Formation Techniques

Methyl Isocyanate Coupling

CN85109417A describes carbamate formation via methyl isocyanate (MIC) generated from phenyl-N-methyl urethane thermolysis:

PhOCOOPh+CH3NH2PhOCOOCH3ΔCH3NCO+PhOH\text{PhOCOOPh} + \text{CH}3\text{NH}2 \rightarrow \text{PhOCOOCH}3 \xrightarrow{\Delta} \text{CH}3\text{NCO} + \text{PhOH}

MIC then reacts with 5-mercaptobenzimidazole derivatives:

5-SH-benzimidazole+CH3NCOTarget Compound\text{5-SH-benzimidazole} + \text{CH}_3\text{NCO} \rightarrow \text{Target Compound}

Advantages

  • High purity MIC minimizes side reactions.

  • Continuous flow reactors enhance scalability.

Limitations

  • MIC toxicity requires stringent containment.

  • Lower yields (65–70%) compared to nitroaniline route.

Optimization of Reaction Conditions

Solvent Systems

  • Thiocyanation : Methanol enables bromine solubility without side halogenation.

  • Alkylation : Biphasic water/n-propanol improves phase-transfer efficiency.

  • Cyclization : Aqueous HCl maintains pH 4, preventing carbamate hydrolysis.

Catalytic Enhancements

StepCatalystEffect on Yield
AlkylationPhase-transfer agents+15%
CyclizationNone (acidic)Baseline
MIC couplingTertiary amines+8%

Analytical Characterization

HPLC Purity Assessment

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile/water (70:30).

  • Retention Time : 8.2 minutes.

  • Purity : >97% after acetone washes.

Spectroscopic Data

  • IR (KBr) : 1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O carbamate).

  • 1^1H NMR (DMSO-d6_6) : δ 2.5 (s, SCH3_3), 3.7 (s, OCH3_3).

Industrial-Scale Production Considerations

Continuous Flow Implementation

  • MIC Generation : Tube reactors at 200°C enable 90% conversion.

  • Cyclization : Cascade reactors reduce batch time by 40%.

Cost Analysis

ComponentCost Contribution
o-Nitroaniline32%
Methyl chloroformate28%
Catalysts15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester

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